2-Amino-1-phenylethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-1-phenylethyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDQDJEENQBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 1 Phenylethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within the 2-Amino-1-phenylethyl acetate (B1210297) molecule can be established.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Amino-1-phenylethyl acetate, the spectrum is characterized by distinct signals corresponding to the aromatic, methine, methylene, amine, and acetyl methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Key expected proton signals include:
Aromatic Protons (C₆H₅): A multiplet typically appearing in the downfield region (δ 7.2-7.4 ppm), corresponding to the five protons of the phenyl group.
Methine Proton (CH-O): A multiplet or doublet of doublets located further downfield (δ ~5.8-6.0 ppm) due to the deshielding effect of the adjacent oxygen atom of the acetate group and coupling to the methylene protons.
Methylene Protons (CH₂-N): Two diastereotopic protons that appear as a complex multiplet (δ ~2.9-3.2 ppm), coupling to the adjacent methine proton.
Amine Protons (NH₂): A broad singlet (δ ~1.5-2.5 ppm) whose chemical shift can vary with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Acetyl Methyl Protons (CH₃): A sharp singlet in the upfield region (δ ~2.1 ppm), characteristic of a methyl group attached to a carbonyl carbon.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C₆H ₅ | 7.2 - 7.4 | Multiplet (m) | 5H |
| CH -O | ~5.9 | Doublet of Doublets (dd) | 1H |
| CH ₂-N | ~3.0 | Multiplet (m) | 2H |
| NH ₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H |
| CH ₃ | ~2.1 | Singlet (s) | 3H |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would display signals for the carbonyl carbon, aromatic carbons, oxygen- and nitrogen-bearing aliphatic carbons, and the acetyl methyl carbon.
Key expected carbon signals include:
Carbonyl Carbon (C=O): A signal in the far downfield region (δ ~170-171 ppm), characteristic of an ester carbonyl.
Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm. The carbon attached to the aliphatic chain (ipso-carbon) is typically found around δ 138-140 ppm, with other aromatic carbons appearing between δ 125-129 ppm.
Methine Carbon (CH-O): A signal around δ 75-77 ppm, shifted downfield by the attached oxygen atom.
Methylene Carbon (CH₂-N): A signal in the upfield region (δ ~45-47 ppm).
Acetyl Methyl Carbon (CH₃): A distinct signal at the most upfield position (δ ~21 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~170.5 |
| Aromatic ipso-C | ~139.0 |
| Aromatic C -H | 125.0 - 129.0 |
| C H-O | ~76.0 |
| C H₂-N | ~46.0 |
| C H₃ | ~21.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. huji.ac.ilscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-O) and the adjacent methylene protons (CH₂-N), confirming their connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.eduyoutube.com An HSQC spectrum would show correlations between:
The aromatic protons and their respective aromatic carbons.
The methine proton (δ ~5.9 ppm) and the methine carbon (δ ~76.0 ppm).
The methylene protons (δ ~3.0 ppm) and the methylene carbon (δ ~46.0 ppm).
The acetyl methyl protons (δ ~2.1 ppm) and the acetyl methyl carbon (δ ~21.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is invaluable for connecting different parts of the molecule. Key correlations would include:
The acetyl methyl protons (CH₃) to the ester carbonyl carbon (C=O).
The methine proton (CH-O) to the ester carbonyl carbon (C=O) and the ipso-aromatic carbon.
The methylene protons (CH₂-N) to the ipso-aromatic carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, ester, and aromatic groups. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | N-H Stretch | 3400 - 3250 | Medium (two bands) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| Ester C-O | C-O Stretch | 1250 - 1150 | Strong |
The presence of a strong absorption band around 1740 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. libretexts.org The two medium-intensity bands in the 3400-3250 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the primary amine (NH₂) group. libretexts.org Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while the strong band for the ester C-O stretch is expected around 1200 cm⁻¹. vscht.cz
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental formula. nih.govwiley-vch.de
For this compound (C₁₀H₁₃NO₂), the expected exact mass can be calculated. The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺.
Common fragmentation patterns in the mass spectrum could include:
Loss of the acetoxy group (•OCOCH₃) or acetic acid (HOCOCH₃).
Benzylic cleavage, leading to the formation of a stable tropylium ion or related fragments.
Cleavage between the methine and methylene carbons.
HRMS would be used to confirm the elemental composition of the molecular ion and key fragments, providing unambiguous identification of the compound. rsc.org
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) is a standard method for determining the chemical purity of the compound. academicjournals.org A gradient elution with solvents like acetonitrile and water is often employed, and detection is typically performed using a UV detector, monitoring the absorbance of the phenyl group.
Chiral HPLC: To determine the enantiomeric excess (e.e.), HPLC with a chiral stationary phase (CSP) is required. The CSP interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. The choice of the chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.
Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the amine group to improve volatility and peak shape. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the main component and any impurities.
The validation of these chromatographic methods ensures they are accurate, precise, and specific for the analysis of this compound. academicjournals.org
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS provides both chromatographic separation and mass spectrometric identification, yielding information on its retention time and fragmentation pattern.
Derivatization: Primary amines and alcohols can sometimes exhibit poor peak shape in GC. While the amino group in this compound is acetylated, further derivatization can be employed to improve chromatographic performance and detection sensitivity. A common approach for related phenethylamines involves acylation. For instance, derivatization with pentafluorobenzoyl chloride after initial acetylation can create a derivative with excellent electron-capturing properties, ideal for sensitive detection by electron capture negative ion mass spectrometry nih.gov.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M+) may be observed, but it is often weak for amine-containing compounds. Key fragmentation pathways would likely involve the cleavage of the ester and the ethyl-phenyl bonds. A prominent peak would be expected at m/z 104, corresponding to the tropylium ion ([C₈H₈]⁺) or a related fragment, which is characteristic of phenylethyl compounds nih.gov. Another significant fragment would likely arise from the loss of the acetyl group.
A hypothetical GC-MS analysis of this compound is summarized in the table below, based on typical conditions for related compounds scispace.com.
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Injector Temp | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Expected Retention Time | Dependent on the specific conditions, but typically in the mid-range of the chromatogram |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. This compound is well-suited for HPLC analysis.
Reversed-Phase HPLC: A common mode for analyzing a moderately polar compound like this compound is reversed-phase HPLC. A C18 or C8 column would be appropriate, with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape) and an organic solvent such as acetonitrile or methanol (B129727). Detection can be achieved using a UV detector, typically at a wavelength around 210 nm or 254 nm, where the phenyl group absorbs.
For the separation of related compounds like phenethylamine (B48288), reversed-phase cation-exchange chromatography has been successfully employed, which does not require an ion-pairing reagent sielc.com.
A representative set of HPLC conditions for the analysis of this compound is provided below.
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of 0.1% formic acid in water (A) and acetonitrile (B) |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Enantioselective Gas Chromatography (GC)
Since this compound is a chiral molecule, it is essential to have analytical methods to separate and quantify its enantiomers. Enantioselective Gas Chromatography is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral Stationary Phases: A variety of CSPs are available for the separation of chiral amines and their derivatives. For the enantiomers of the related 1-phenylethylamine, N-acetyl derivatives have been successfully separated on an Astec® CHIRALDEX™ B-PM column, which is a permethylated beta-cyclodextrin-based CSP sigmaaldrich.com. Cyclodextrin-based columns are widely used for the chiral separation of a range of compounds gcms.cz. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
The conditions for a successful enantioselective GC separation of the N-acetyl derivatives of 1-phenylethylamine can be adapted for this compound sigmaaldrich.com.
| Parameter | Value |
| GC Column | Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm ID, 0.12 µm film) |
| Oven Temp | Isothermal at 130°C |
| Injector Temp | 250°C |
| Detector | Flame Ionization Detector (FID) at 250°C |
| Carrier Gas | Helium |
| Expected Result | Two baseline-separated peaks corresponding to the (R) and (S) enantiomers. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of organic reactions due to its simplicity, speed, and low cost. In the synthesis of this compound, which could be prepared, for example, by the acetylation of 2-amino-1-phenylethanol (B123470), TLC can be used to track the consumption of the starting material and the formation of the product.
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting material (2-amino-1-phenylethanol) and a co-spot (a mixture of the starting material and the reaction mixture). The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The positions of the spots are visualized, often using a UV lamp (as the phenyl group is UV-active) or by staining with a reagent like ninhydrin, which reacts with the primary amine of the starting material but not the acetylated product.
Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the less polar product (this compound), will appear and intensify. The product, being an acetate ester, will be less polar than the starting amino alcohol and will thus have a higher Retention Factor (Rf) value. The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane.
| Compound | Expected Polarity | Expected Rf Value | Visualization |
| 2-amino-1-phenylethanol | High | Low | UV, Ninhydrin |
| This compound | Moderate | High | UV |
X-Ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also unambiguously determine the relative and absolute stereochemistry of a chiral crystal.
Information Obtained: The analysis of the diffraction pattern allows for the determination of the unit cell dimensions, the crystal system (e.g., monoclinic, orthorhombic), and the space group. For example, the crystal structure of a related phenylethylamine derivative was determined to be in the orthorhombic space group P2₁2₁2₁ researchgate.net. The refined crystal structure provides the coordinates of each atom, allowing for the visualization of the molecular packing and the identification of intermolecular interactions such as hydrogen bonding.
For instance, in the crystal structure of (S)-1-phenylethylamonium [α-hydroxy-(3-nitrophenyl) methyl]phosphinate, X-ray crystallography confirmed the selection of the (R)-enantiomer of the phosphinate by the (S)-1-phenylethylamine researchgate.net. This demonstrates the power of XRD in resolving stereochemical questions.
A hypothetical table of crystallographic data for this compound is presented below, based on typical data for small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95° |
| Volume | 920 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.25 g/cm³ |
| Intermolecular Interactions | Hydrogen bonding between the N-H and carbonyl oxygen of adjacent molecules. |
Reactivity and Derivatization Strategies for 2 Amino 1 Phenylethyl Acetate
Chemical Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)
The acetate (B1210297) ester group in 2-Amino-1-phenylethyl acetate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis: The ester bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-amino-1-phenylethanol (B123470) and acetic acid (or its conjugate base). Esterases, a class of hydrolase enzymes, can also catalyze the hydrolysis of ester bonds. researchgate.net In biocatalytic processes, esterases have been shown to hydrolyze chiral esters of secondary alcohols, such as 1-phenylethyl acetate, which is structurally similar. researchgate.net This enzymatic hydrolysis can be highly enantioselective. researchgate.netmdpi.com
Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be achieved by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reaction with methanol (B129727) would yield 2-amino-1-phenylethanol and methyl acetate. Transesterification can also be catalyzed by enzymes, such as lipase (B570770), in non-aqueous solvents. mdpi.comrsc.org The reaction involves a nucleophilic attack of an alcohol on the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. masterorganicchemistry.com Various catalysts, including N-heterocyclic carbenes and zinc clusters, can promote transesterification under mild conditions. organic-chemistry.org
Table 1: Transformations of the Ester Moiety
| Reaction | Reagent(s) | Product(s) | Description |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Amino-1-phenylethanol, Acetic Acid/Acetate | Cleavage of the ester bond to yield the parent alcohol and carboxylic acid/carboxylate. |
| Transesterification | R'OH, H⁺ or OH⁻ (or enzyme) | 2-Amino-1-phenylethanol, R'O-Ac | Exchange of the ethoxy group of the ester with a different alkoxy group (R'O). |
Chemical Transformations of the Primary Amine Moiety (e.g., Acylation, Alkylation)
The primary amine group is a key site of reactivity, functioning as a potent nucleophile. libretexts.orgutexas.edu
Acylation: Primary amines react readily with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. openstax.orglibretexts.org The reaction of this compound with, for example, acetyl chloride in the presence of a base would yield N-(2-acetoxy-2-phenylethyl)acetamide. ias.ac.in This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. openstax.orglibretexts.org
Alkylation: The amine can be alkylated by reaction with alkyl halides through an SN2 mechanism. utexas.eduopenstax.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. openstax.orglibretexts.orgmnstate.edu To achieve mono-alkylation, a large excess of the starting amine is often used. libretexts.org Alternative strategies for N-alkylation include the reaction of unprotected amino acids with alcohols using specific catalytic systems. nih.gov
Table 2: Transformations of the Primary Amine Moiety
| Reaction | Reagent(s) | Product Class | Description |
|---|---|---|---|
| Acylation | Acid Chloride (RCOCl), Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Formation of an N-acyl derivative. |
| Alkylation | Alkyl Halide (R'X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Addition of an alkyl group to the nitrogen; prone to polyalkylation. |
Modifications of the Phenylethyl Backbone (e.g., Reductions, Oxidations)
The phenylethyl backbone itself can be chemically modified, although such transformations are less common than those targeting the functional groups. Post-translational modifications of protein backbones are known to occur in nature, highlighting that the backbone is not entirely inert. nih.gov
Reductions: The aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. This reaction typically requires a catalyst such as rhodium, ruthenium, or platinum under hydrogen pressure. This transformation would convert this compound into 2-Amino-1-cyclohexylethyl acetate, significantly altering the steric and electronic properties of the molecule.
Oxidations: The benzylic C-H bond (the carbon attached to both the phenyl ring and the ester's oxygen) is potentially susceptible to oxidation. However, selective oxidation at this position can be challenging due to the presence of the electron-donating amino and acetoxy groups, which can also be targets for oxidation. Specific oxidizing agents and carefully controlled reaction conditions would be necessary to achieve a desired transformation, such as the introduction of a hydroxyl or carbonyl group at the benzylic position.
Synthesis of Structurally Modified Analogues and Derivatives
The primary amine of this compound can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. libretexts.org This reaction is a standard method for sulfonamide synthesis. ijarsct.co.in A series of sulfonamide derivatives of the parent amine, 1-amino-2-phenylethane, have been synthesized by reacting it with various aryl sulfonyl chlorides. researchgate.net This demonstrates the feasibility of converting the primary amine into a sulfonamide, a functional group present in many pharmaceutical agents. libretexts.orgnih.gov The formation of the sulfonamide is confirmed by characteristic bands in IR spectroscopy and specific signals in NMR spectroscopy. nih.gov
Table 3: Synthesis of Sulfonamide Derivatives
| Starting Material Moiety | Reagent | Product Class | Reaction Conditions |
|---|---|---|---|
| Primary Amine | Aryl Sulfonyl Chloride (ArSO₂Cl) | N-Aryl Sulfonamide | Presence of an aqueous base (e.g., NaOH) |
Carbamic acid esters, or carbamates, are another important class of derivatives accessible from the primary amine of this compound. These are typically synthesized by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) or an anhydride like di-tert-butyl dicarbonate (B1257347) (Boc₂O). A general method for producing carbamic acid esters involves reacting an amine, carbon dioxide, and an alkoxysilane compound in the presence of a catalyst. epo.org The synthesis of (R)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a closely related derivative, has been documented. chemicalbook.com These reactions effectively "protect" the amine functionality, a common strategy in peptide synthesis and other areas of organic chemistry.
The synthesis of alpha-amino ester derivatives involves modifications that create new stereocenters or add substituents at the alpha-carbon (the carbon bearing the amino and phenyl groups). Accessing α,α-disubstituted α-amino acids is a significant goal in organic synthesis, as these structures can modify peptide conformations. nih.gov
One strategy involves the alkylation of α-imino esters. For example, a cobalt-catalyzed enantioselective aza-Barbier reaction of ketimines with various unactivated alkyl halides allows for the formation of chiral α-tertiary amino esters. dicp.ac.cn While not starting from this compound directly, this illustrates a modern approach to creating more complex alpha-amino ester derivatives. A more traditional approach is the alkylation of enolates derived from chiral glycinate (B8599266) derivatives. researchgate.net The amidomalonate synthesis is another classic method, where an alkyl halide is used to alkylate a derivative of malonic ester, which is then hydrolyzed and decarboxylated to yield the desired α-amino acid. libretexts.orglibretexts.org
Computational and Theoretical Studies on 2 Amino 1 Phenylethyl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, stability, and reactivity of molecules. These methods are used to determine optimized geometries, conformational energies, and various molecular properties.
In the study of amino acids and their derivatives, DFT is a common tool. For instance, DFT calculations have been employed to evaluate the chemical reactivity of amino acids with polar uncharged side chains by determining a series of molecular descriptors from their optimized geometries. mdpi.com Such studies often use hybrid algorithms like B3LYP with a suitable basis set, such as 6-31G(d,p), to calculate properties in both the gas phase and in solution. mdpi.com
A conformational analysis of a protected serine-alanine dipeptide using DFT at the B3LYP and M06-2X levels with the 6-311+G(d,p) basis set identified 87 stable conformers out of a possible 243. nih.gov This study highlighted the importance of side-chain-backbone interactions and the tendency of the dipeptide to adopt a β-turn conformation stabilized by intramolecular hydrogen bonds. nih.gov Similarly, investigations into β-amino acids using DFT and Hartree-Fock (HF) methods have shown that solvation generally stabilizes different conformations, reducing the energy differences between them compared to the gas phase. scirp.org
For a molecule like 2-amino-1-phenylethyl acetate (B1210297), DFT calculations could be used to:
Determine the preferred conformations of the molecule by calculating the relative energies of different rotamers around the C-C and C-O bonds.
Analyze the intramolecular hydrogen bonding between the amino group and the ester carbonyl.
Calculate molecular properties such as the dipole moment, polarizability, and electrostatic potential surface, which are crucial for understanding intermolecular interactions.
| Molecule Studied | DFT Method | Key Findings | Reference |
|---|---|---|---|
| Amino acids with polar uncharged side chains | B3LYP/6-31G(d,p) | Evaluation of chemical reactivity and physicochemical behavior based on molecular descriptors. | mdpi.com |
| n-formyl-d-serine-d-alanine-NH2 dipeptide | B3LYP, B3LYP-D3, M06-2X / 6-311+G(d,p) | Identified 87 stable conformers and the prevalence of β-turn structures stabilized by hydrogen bonds. | nih.gov |
| β-amino acids | DFT and HF with cc-pVDZ | Solvation stabilizes conformations and reduces energy differences between them. | scirp.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, flexibility, and interactions with the environment, such as a solvent.
For a flexible molecule like 2-amino-1-phenylethyl acetate, which has multiple rotatable bonds, MD simulations can explore the accessible conformational space. Studies on related molecules, such as phenylethylamine derivatives, have utilized MD simulations to understand their dynamic behavior. For example, MD simulations of PAMAM dendrimers have been performed with explicit water molecules to study structural variations as a function of pH. dtic.mil The structure and dynamics of a single molecule of polysorbate 80 in water have also been investigated using MD, revealing that the molecule samples almost its entire conformational space in its free state. rsc.org
In the context of drug discovery, MD simulations are crucial for understanding protein-ligand interactions and the conformational changes that occur upon binding. rsc.org MD simulations can reveal the flexibility of both the ligand and the protein binding site, providing a more realistic picture than static docking models. rsc.orgcresset-group.com
A typical MD simulation protocol for analyzing the conformational landscape of this compound in an aqueous environment would involve:
System Setup: Placing the molecule in a box of explicit water molecules.
Energy Minimization: To remove any steric clashes or unfavorable geometries.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.
Analysis: Analyzing the trajectory to identify the most populated conformational states, the transitions between them, and the influence of the solvent on the molecular structure.
| System Studied | Simulation Focus | Key Insights | Reference |
|---|---|---|---|
| PAMAM dendrimers | Effect of pH on structure | Revealed globular and loosely compact structures at high pH and extended structures at low pH. | dtic.mil |
| Polysorbate 80 | Conformational space in water | The free molecule is highly flexible and samples a wide range of conformations. | rsc.org |
| Protein-ligand complexes | Dynamic behavior upon binding | Provides insights into the thermodynamic and kinetic properties of interactions, including flexibility and entropic effects. | rsc.org |
Molecular Docking Studies for Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
For this compound, molecular docking could be used to investigate its potential interactions with enzymes, such as esterases, that may be involved in its metabolism. Docking studies on phenylethylamine derivatives have been conducted to understand their interactions with various protein targets. For example, docking simulations of 29 β-phenethylamine derivatives were performed to investigate their structure-activity relationship in inhibiting dopamine (B1211576) reuptake by the human dopamine transporter (hDAT). nih.govbiomolther.orgresearchgate.net These studies identified key interactions, such as hydrogen bonds between the amine group of the ligands and specific residues like Asp79 in the transporter. biomolther.org
In a study of substituted phenylethylamines as potential microtubule targeting agents, molecular docking was used to screen 110 compounds at the colchicine (B1669291) binding site of tubulin. researchgate.net The top-ranking compounds were then further evaluated for their pharmacokinetic properties and tested in vitro. researchgate.net
A molecular docking study of this compound into the active site of a human carboxylesterase, for instance, would involve:
Preparation of the ligand structure (this compound) and the protein receptor (e.g., from the Protein Data Bank).
Defining the binding site or "docking box" within the enzyme's active site.
Running a docking algorithm to generate a series of possible binding poses.
Scoring and ranking the poses based on a scoring function that estimates the binding affinity.
Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.
| Ligands Studied | Protein Target | Docking Software/Scoring Function | Key Findings | Reference |
|---|---|---|---|---|
| β-phenethylamine derivatives | Human Dopamine Transporter (hDAT) | Smina (with Vina, Smina, Vinardo, Autodock4) | Identified key hydrogen bonding and hydrophobic interactions; predicted stereoisomer stability. | nih.govbiomolther.org |
| Substituted phenylethylamines | Tubulin (colchicine binding site) | Not specified | Screened a library of compounds and ranked them based on binding energy. | researchgate.net |
Principal Component Analysis (PCA) in Molecular Dynamics Trajectories
Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of large datasets, such as those generated from MD simulations. In the context of molecular dynamics, PCA can identify the dominant, large-scale collective motions of a molecule or a protein-ligand complex from the trajectory data.
By analyzing the covariance matrix of atomic fluctuations, PCA transforms the high-dimensional conformational space into a lower-dimensional space described by a few principal components (PCs). The first few PCs typically capture the most significant motions of the system. This method is often used to:
Visualize the essential dynamics of a protein or ligand. cresset-group.com
Identify distinct conformational states sampled during a simulation.
Filter out random thermal noise from functionally relevant collective motions. mpg.de
Compare the dynamics of a protein in its apo (unbound) and holo (ligand-bound) states.
For example, PCA has been used to analyze the conformational changes in the ligand-binding pocket of Tankyrase 2 upon ligand binding, revealing an "open-close" motion between different domains of the protein. nih.gov In another study, PCA was applied to the MD trajectories of SARS-CoV-2 main protease with various ligands to distinguish stable molecular conformations and select relevant time windows for further analysis. rsc.org
Applying PCA to an MD trajectory of this compound would allow for the identification of the major modes of its conformational flexibility. This could reveal, for example, correlated motions between the phenyl ring and the acetate group, or the dominant motions of the ethylamine (B1201723) side chain. The results are often visualized as a 2D or 3D plot of the projection of the trajectory onto the first two or three principal components, which can reveal clusters of conformations corresponding to different stable states. cresset-group.comnih.gov
| System Analyzed | Purpose of PCA | Key Outcome | Reference |
|---|---|---|---|
| Tankyrase 2 (apo and holo forms) | Analyze conformational changes in the binding pocket. | Identified an open-close motion corresponding to the first principal component. | nih.gov |
| SARS-CoV-2 Mpro-ligand complexes | Distinguish stable conformations and select trajectory windows. | Enabled the selection of relevant time intervals representing local changes induced by ligand binding. | rsc.org |
| Bacteriophage T4 lysozyme | Filter global, collective motions from local fluctuations. | Distinguished large-amplitude collective motions from fast, local motions. | mpg.de |
Molecular Modeling Approaches for Stereodifferentiation
Molecular modeling plays a crucial role in understanding and predicting the stereochemical outcome of asymmetric reactions. For reactions involving chiral auxiliaries, computational methods can provide insights into the transition state structures and the non-covalent interactions that govern stereoselectivity.
1-Phenylethylamine (α-PEA) is a widely used chiral auxiliary in organic synthesis. mdpi.comdntb.gov.ua Molecular modeling has been employed to explain the diastereoselectivity observed in reactions where α-PEA is used to introduce chirality. For instance, in the diastereoselective reduction of an imine derived from (R)-1-phenylethylamine, molecular modeling was used to determine the optimal geometry of the starting imine. researchgate.net The study identified two low-energy conformers, both stabilized by a strong hydrogen bond, which helped to rationalize the observed stereochemical outcome based on a model where the nucleophile attacks from the less hindered face. researchgate.net
Computational studies on chiral auxiliaries often involve:
Conformational searches of the reactant-auxiliary adduct to identify the most stable conformers.
Quantum mechanical calculations (e.g., DFT) to optimize the geometries of transition states for the formation of different stereoisomers.
Analysis of transition state energies to predict the major product. The energy difference between the diastereomeric transition states determines the degree of stereoselectivity.
Investigation of non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-π stacking) in the transition state that are responsible for stereodifferentiation.
For this compound, if used as a chiral building block or if a reaction is performed on it using a chiral reagent, molecular modeling could predict the stereochemical outcome by analyzing the transition states of the competing reaction pathways.
| Reaction Type | Computational Approach | Purpose of Modeling | Reference |
|---|---|---|---|
| Diastereoselective reduction of an imine | Molecular mechanics and ab initio calculations | To find the optimal geometry of the imine and explain the observed diastereoselectivity. | researchgate.net |
| Asymmetric synthesis of various compounds | Not specified (review) | α-PEA is a privileged chiral auxiliary used for stereoinduction in various reactions like reductive amination and aldol (B89426) reactions. | mdpi.com |
Applications in Organic Synthesis and Chemical Biology
Role as Chiral Intermediates in Asymmetric Synthesis
Chiral β-amino alcohols, such as 2-amino-1-phenylethanol (B123470), the parent alcohol of 2-Amino-1-phenylethyl acetate (B1210297), are highly valued chiral intermediates in asymmetric synthesis. chemimpex.comnih.gov Their utility stems from the presence of two adjacent stereocenters and functional groups (hydroxyl and amino) that allow for further stereocontrolled transformations. The acetate group in 2-Amino-1-phenylethyl acetate can serve as a protecting group for the alcohol, which can be removed under specific conditions to liberate the free hydroxyl group for subsequent reactions.
While direct studies detailing the use of this compound as a chiral intermediate are not extensively documented, the well-established role of its parent amino alcohol provides a strong indication of its potential. Chiral 2-amino-1-phenylethanol is a crucial building block in the synthesis of a variety of pharmaceutically important compounds. chemimpex.comtaylorfrancis.com For instance, derivatives of 2-amino-1-phenylethanol are employed in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
The general strategy involves the temporary incorporation of the chiral amino alcohol-derived moiety to guide the stereochemical outcome of a reaction. The inherent chirality of the 2-amino-1-phenylethanol backbone directs the approach of incoming reagents, leading to the preferential formation of one enantiomer of the product. After the key stereoselective step, the chiral auxiliary can be cleaved and ideally recycled. The acetate functionality in this compound could modulate the solubility and reactivity of the chiral intermediate in various solvent systems.
Precursor for the Synthesis of Complex Organic Scaffolds
The structural framework of 2-amino-1-phenylethanol, and by extension its acetate derivative, serves as a valuable starting point for the synthesis of more complex and biologically active molecules. The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals. nih.govnih.gov The ability to access enantiomerically pure forms of this scaffold is therefore of high importance.
While specific examples of this compound as a direct precursor are not prominent in the literature, the synthetic transformations of the parent 2-amino-1-phenylethanol are well-documented. These transformations often involve modifications of both the amino and hydroxyl groups to build more elaborate structures. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings, while the hydroxyl group can be oxidized, etherified, or used to form esters.
The synthesis of highly functionalized proline derivatives, for instance, can be achieved through multi-step sequences that may involve chiral amino alcohol precursors. nih.gov The presence of the acetate group in this compound offers a handle for selective deprotection, allowing for orthogonal chemical modifications at the amino and hydroxyl positions. This differential reactivity is a key strategy in the construction of complex organic scaffolds where precise control over the sequence of bond formations is critical.
Development of Biocatalytic Processes and Enzyme Systems for Related Aroma Compounds
In the realm of chemical biology, significant research has been dedicated to the development of biocatalytic processes for the production of aroma compounds that are structurally related to this compound, namely 2-phenylethanol (B73330) (2-PE) and 2-phenylethyl acetate (2-PEA). nih.govresearchgate.netnih.govresearchgate.netmdpi.com These compounds are valued for their pleasant rose-like fragrance and are widely used in the food, cosmetic, and pharmaceutical industries.
The biotechnological production of these aroma compounds often utilizes whole-cell biocatalysts, such as yeasts, or isolated enzymes. nih.govresearchgate.net A common route for the biosynthesis of 2-phenylethanol is the Ehrlich pathway, which involves the conversion of L-phenylalanine. researchgate.net Subsequently, 2-phenylethyl acetate can be produced through the esterification of 2-phenylethanol, a reaction that can also be catalyzed by enzymes, particularly lipases. researchgate.net
The development of these biocatalytic systems involves optimizing various parameters, including the choice of microorganism or enzyme, substrate concentration, temperature, and methods for in situ product removal to overcome product inhibition. nih.gov For example, coupling fermentation with techniques like organophilic pervaporation has been shown to enhance the production of 2-phenylethanol and 2-phenylethyl acetate by removing them from the reaction medium as they are formed. nih.gov
| Organism/Enzyme | Substrate | Product(s) | Key Findings |
|---|---|---|---|
| Kluyveromyces marxianus | L-phenylalanine | 2-phenylethanol (2-PE) and 2-phenylethyl acetate (2-PEA) | Temperature variation can control the selectivity between 2-PE and 2-PEA production. nih.gov |
| Nonconventional yeasts (e.g., Candida glabrata, Wickerhamomyces anomalus) | Tequila vinasses | 2-phenylethyl acetate (2-PEA) | Demonstrated the use of industrial waste streams as a substrate for aroma compound production. nih.govresearchgate.net |
| Novozyme 435 (lipase) | 2-phenylethanol and an acyl donor | Aroma esters | Effective for the synthesis of various aroma esters under mild conditions. researchgate.netmdpi.com |
Utilization in Ligand and Chiral Auxiliary Development
The chiral backbone of 2-amino-1-phenylethanol makes it an attractive scaffold for the development of chiral ligands and auxiliaries for asymmetric catalysis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product.
While the direct use of this compound in this context is not widely reported, N-substituted derivatives of 2-amino-1-phenylethanol have been successfully employed as chiral catalysts. For example, N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol have been used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to arylaldehydes, affording optically active 1-arylpropanols with good chemical yields and high enantiomeric excess.
The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis. The structural rigidity and the presence of coordinating heteroatoms (nitrogen and oxygen) in the 2-amino-1-phenylethanol framework are desirable features for a chiral ligand. The acetate group in this compound could potentially be modified or be part of a larger ligand structure, influencing the steric and electronic properties of the resulting metal complex and, consequently, the stereoselectivity of the catalyzed reaction. The synthesis of tailor-made amino acids and other chiral molecules often relies on the development of novel chiral ligands and auxiliaries derived from readily available chiral precursors like 2-amino-1-phenylethanol. nih.govsemanticscholar.orgmdpi.com
Future Research Directions and Unexplored Avenues
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods for producing 2-Amino-1-phenylethyl acetate (B1210297). Future research will likely focus on biocatalysis and chemoenzymatic strategies to replace traditional chemical syntheses that often rely on harsh conditions and generate significant waste. oup.com
Table 1: Comparison of Potential Synthetic Routes for 2-Amino-1-phenylethyl acetate
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis | Chemoenzymatic Synthesis |
|---|---|---|---|
| Catalyst | Metal catalysts, strong acids/bases | Enzymes (e.g., Lipases, Transaminases) | Enzymes and chemical catalysts |
| Reaction Conditions | High temperature/pressure, harsh pH | Mild (near-neutral pH, room temp.) | Often mild and sequential |
| Solvents | Often organic solvents | Primarily aqueous or solvent-free | Aqueous or biphasic systems |
| Stereoselectivity | Often produces racemic mixtures | High enantioselectivity | High enantioselectivity |
| Byproducts/Waste | Significant, potential metal waste | Minimal, biodegradable | Reduced compared to traditional methods |
| Sustainability | Low | High | High |
Advanced Characterization of Stereoisomeric Purity and Stability
The biological and chemical properties of chiral compounds are highly dependent on their stereoisomeric purity. Therefore, the development of advanced, sensitive, and reliable analytical methods for determining the enantiomeric excess (ee) of this compound is crucial. wikipedia.org While techniques like polarimetry exist, modern chromatographic methods are preferred for their accuracy and versatility. ic.ac.ukwikipedia.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the primary tools for separating and quantifying enantiomers. pharmaguru.comasterorganicchemistry.comjiangnan.edu.cnphenomenex.com Future research could focus on developing novel CSPs that offer even greater resolution and efficiency for this specific compound. jiangnan.edu.cnscas.co.jpsigmaaldrich.com Capillary electrophoresis (CE) presents a powerful complementary technique, offering high separation efficiency and rapid analysis times with minimal sample consumption. nih.govamericanpharmaceuticalreview.com
Furthermore, comprehensive stability studies are essential to understand the degradation profile of this compound. These studies involve subjecting the compound to various stress conditions, such as different temperatures, pH levels, and humidity, as outlined in ICH guidelines. chromatographyonline.com The stability of ester prodrugs in the gastrointestinal tract is particularly important to prevent premature hydrolysis. mdpi.com Understanding the degradation kinetics and identifying potential degradation products are critical for determining its shelf-life and appropriate storage conditions. nih.gov
Table 2: Advanced Analytical Techniques for Chiral Purity and Stability Analysis
| Technique | Principle | Application for this compound | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. americanpharmaceuticalreview.com | Quantification of enantiomeric excess (ee). pharmaguru.co | High resolution, sensitivity, and versatility. nih.govamericanpharmaceuticalreview.com |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Purity analysis, requires thermal stability. ic.ac.uk | High efficiency for volatile compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector. nih.gov | Enantiomeric separation. | High efficiency, rapid analysis, low sample consumption. americanpharmaceuticalreview.com |
| NMR Spectroscopy | Use of chiral shift reagents to induce chemical shift differences between enantiomers. pharmaguru.co | Determination of enantiomeric ratio. | Provides structural information. |
| LC-MS/MS | Combines separation with mass spectrometric detection. americanpharmaceuticalreview.com | Stability studies, identification of degradation products. | High selectivity and sensitivity, structural elucidation. |
Exploration of Novel Derivatization Pathways and Functional Group Interconversions
Derivatization of this compound can lead to the creation of new molecules with tailored properties. Research in this area would involve the selective modification of its primary functional groups: the amino group and the ester group. nih.gov Derivatization is a common strategy to protect functional groups, improve analytical detection, or alter the molecule's characteristics. researchgate.netnih.gov
Future studies could explore N-acylation to introduce various acyl groups to the amine, potentially modulating its chemical or physical properties. nih.gov Similarly, the ester group can be a target for modification. Functional group interconversion offers a powerful toolkit for these transformations. ub.edufiveable.meorganic-chemistry.orgimperial.ac.uk For example, the ester could be converted into an amide through aminolysis, or reduced to the corresponding amino alcohol. The primary amine could be transformed into other nitrogen-containing functionalities, such as sulfonamides or azides, opening pathways to a diverse range of new compounds. vanderbilt.edu
Table 3: Potential Derivatization and Interconversion Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Amino Group (-NH₂) | N-Acylation | Acyl chloride, anhydride (B1165640) | N-Acyl-2-amino-1-phenylethyl acetate |
| N-Alkylation | Alkyl halide, base | N-Alkyl-2-amino-1-phenylethyl acetate | |
| Sulfonylation | Sulfonyl chloride, pyridine | N-Sulfonyl-2-amino-1-phenylethyl acetate | |
| Ester Group (-COO-) | Transesterification | Alcohol, acid/base catalyst | Different alkyl ester of 2-Amino-1-phenyl-ethanol |
| Aminolysis/Amidation | Amine | 2-Amino-N-substituted-1-phenylethanamide | |
| Reduction | LiAlH₄, DIBAL-H | 2-Amino-1-phenylethanol (B123470) |
Integration with Computational Chemistry for Rational Design and Reaction Prediction
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. nih.govchemrxiv.org Applying these methods to this compound can provide deep insights into its structure, reactivity, and potential transformations, thereby accelerating research and development.
In silico modeling can be used to:
Rational Design: Predict the properties of novel derivatives before their synthesis. By calculating molecular descriptors, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics. nih.gov
Reaction Prediction: Model reaction pathways for both synthesis and derivatization. This allows for the prediction of reaction outcomes, the identification of potential byproducts, and the optimization of reaction conditions (e.g., catalyst, solvent, temperature) without extensive empirical experimentation. nih.govchemrxiv.org
Mechanism Elucidation: Investigate the transition states and intermediates of reactions, providing a fundamental understanding of the reaction mechanisms. This knowledge is crucial for developing more efficient and selective synthetic routes.
The integration of computational predictions with experimental work creates a powerful synergistic loop. Predictions can guide experimental design, while experimental results provide validation and refinement for the computational models. This approach significantly reduces the time and resources required for discovery and development. chemrxiv.orgrsc.org
Q & A
Q. Q1. What are the optimal conditions for synthesizing 2-Amino-1-phenylethyl acetate to ensure high yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate, which enhance reaction homogeneity and reduce side reactions .
- Catalyst : Employ Fmoc-protected amino acid derivatives (e.g., Fmoc-amino acid ethyl esters) to stabilize intermediates during coupling reactions .
- Temperature : Reactions typically proceed at room temperature (20–25°C) to avoid thermal degradation of the amino group.
- Purification : Post-synthesis, use vacuum distillation or recrystallization in ethanol to isolate the compound .
Q. Table 1: Solvent Compatibility for Synthesis
| Solvent | Compatibility | Notes |
|---|---|---|
| DMF | ++ | Ideal for coupling reactions |
| Ethyl Acetate | + | Moderate polarity, low toxicity |
| Ethanol | + | Suitable for recrystallization |
Basic Research: Purification Strategies
Q. Q2. Which purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use C18 sorbents to separate polar impurities, especially for small-scale syntheses .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with a mobile phase of ethyl acetate/hexane (3:7 v/v) .
- Recrystallization : Ethanol or ethanolamine mixtures yield high-purity crystals by exploiting solubility differences .
Basic Research: Structural Confirmation
Q. Q3. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze -NMR peaks for characteristic signals:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly for chiral centers .
Advanced Research: Biochemical Applications
Q. Q4. What role does this compound play in modulating enzymatic activity in biochemical assays?
Methodological Answer:
- Buffer Systems : The compound’s acetate group stabilizes pH in enzymatic assays (pH 3.5–5.5) by mimicking natural substrates, reducing pH-induced denaturation .
- Substrate Analogue : Its phenyl group mimics aromatic residues in enzyme active sites, enabling competitive inhibition studies (e.g., for hydrolases) .
Q. Table 2: Buffer Applications in Enzymology
| Application | pH Range | Relevance to Compound |
|---|---|---|
| Enzyme Kinetics | 4.0–5.5 | Stabilizes reaction environment |
| Protein Crystallization | 3.6–5.6 | Facilitates slow crystal growth |
Advanced Research: Data Contradictions
Q. Q5. How should researchers address contradictions in reported bioactivity or stability data for this compound?
Methodological Answer:
- Variable Analysis : Compare experimental conditions (e.g., solvent purity, temperature). For example, conflicting toxicity data may arise from impurities in synthesis batches .
- Reproducibility : Replicate studies using standardized protocols (e.g., NIST-recommended gas-phase ion energetics for stability assessments) .
- Statistical Validation : Use multivariate analysis to isolate factors like pH or light exposure affecting degradation .
Advanced Research: Stability Profiling
Q. Q6. What experimental approaches ensure accurate stability profiling of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at -20°C in amber vials to prevent photodegradation; monitor degradation via HPLC every 30 days .
- Thermodynamic Studies : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .
- Gas-Phase Analysis : Apply mass spectrometry to detect volatile degradation products, referencing NIST databases for fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
